![molecular formula C20H16N2OS2 B2550180 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-49-1](/img/structure/B2550180.png)
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C20H16N2OS2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Materials Development
Research highlights the importance of pyrimidine derivatives, including 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine, in the development of optoelectronic materials. These compounds are part of a broader class that has shown significant potential in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been identified as a valuable approach for crafting materials that exhibit electroluminescent properties and are used in OLEDs, including white OLEDs and red phosphorescent OLEDs. This research underscores the compounds' utility in advancing the field of optoelectronics through the development of innovative materials with enhanced performance characteristics (Lipunova et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Pyrimidine derivatives, such as this compound, have been evaluated for their inhibitory effects on enzymes like uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase). These enzymes are targets for the development of new inhibitors due to their roles in various biological processes. Research into the structure-activity relationships of these compounds provides a basis for the rational design of novel inhibitors, highlighting the potential therapeutic applications of pyrimidine derivatives in treating diseases where these enzymes play a critical role (Niedzwicki et al., 1983).
Anti-inflammatory Properties
Pyrimidine derivatives are known for their broad pharmacological effects, including anti-inflammatory activities. Recent developments in the synthesis and evaluation of pyrimidine derivatives have revealed their potential as potent anti-inflammatory agents. These effects are attributed to their inhibitory responses against the expression and activities of vital inflammatory mediators, such as prostaglandin E2, tumor necrosis factor-α, and various interleukins. Literature reviews and research on the structure–activity relationships (SARs) of these compounds suggest a promising direction for the development of new pyrimidine-based anti-inflammatory drugs with minimal toxicity (Rashid et al., 2021).
Catalytic Applications in Synthesis
The pyranopyrimidine core, related to this compound, has significant applications in medicinal and pharmaceutical industries due to its bioavailability and synthetic versatility. Research focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, such as organocatalysts and nanocatalysts, demonstrates the compound's utility in creating lead molecules for pharmaceutical applications. This review emphasizes the role of such scaffolds in the synthesis of novel compounds, highlighting the importance of selecting appropriate catalysts to enhance the efficiency and sustainability of the synthetic processes (Parmar et al., 2023).
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-14-7-9-16(10-8-14)23-19-18-17(11-12-24-18)21-20(22-19)25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYDHYAAXJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
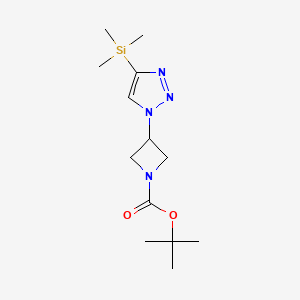
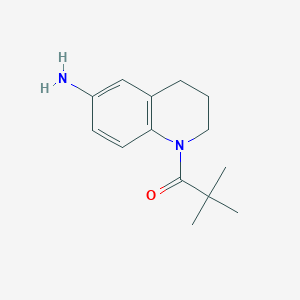


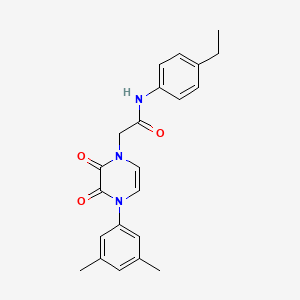
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)
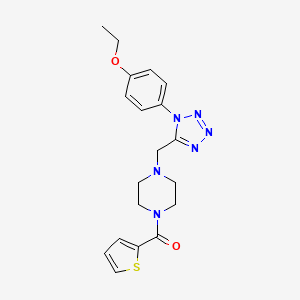
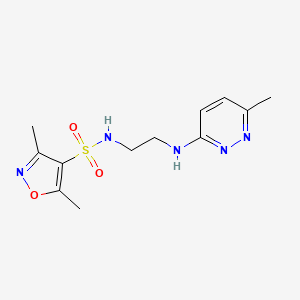
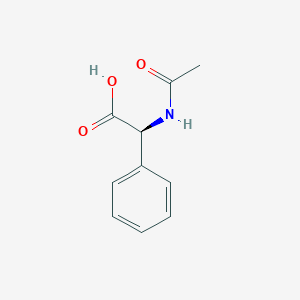
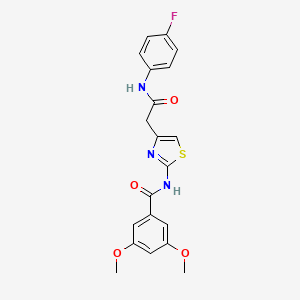
![1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2550119.png)

